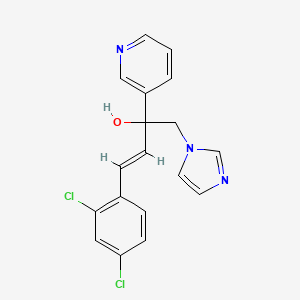
trans-N-Hydroxy-4-aminostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N-Hydroxy-4-aminostilbene: is a derivative of stilbene, a compound known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Hydroxy-4-aminostilbene typically involves the reduction of 4-nitrostilbene followed by hydroxylation. One common method includes the partial reduction of 4-nitrostilbene using aluminum amalgam, followed by acetylation . This process yields this compound with a melting point of approximately 200°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction and hydroxylation techniques. The process may be optimized for higher yields and purity through various reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: trans-N-Hydroxy-4-aminostilbene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction of nitro groups to amine groups is a key step in its synthesis.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Aluminum amalgam and hydrazine are frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and aminated derivatives of stilbene, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-N-Hydroxy-4-aminostilbene is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medical research due to its potential anticancer, antimicrobial, and anti-inflammatory properties. It is also studied for its role in inhibiting certain enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of trans-N-Hydroxy-4-aminostilbene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with potential health benefits, including anti-inflammatory and antidiabetic effects.
Combretastatin: A stilbene derivative used as a vascular disrupting agent in cancer therapy.
Uniqueness: trans-N-Hydroxy-4-aminostilbene is unique due to its specific hydroxylation and amination, which confer distinct biological activities and chemical reactivity. Its ability to form reactive intermediates and interact with various molecular targets sets it apart from other stilbene derivatives .
Propiedades
Número CAS |
53819-95-7 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |
Clave InChI |
NERSJRGIHYMPEP-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)


![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)

